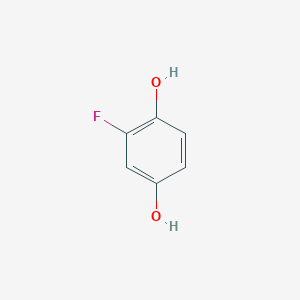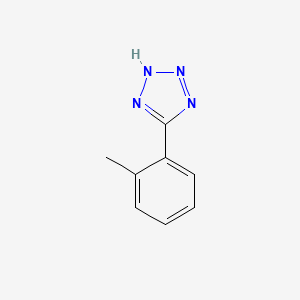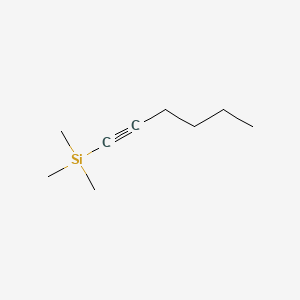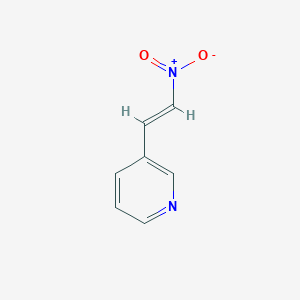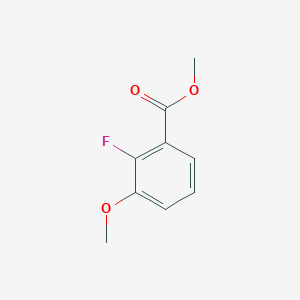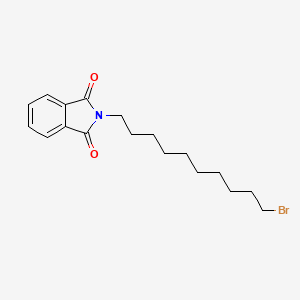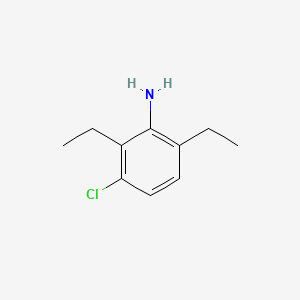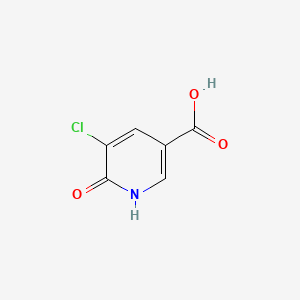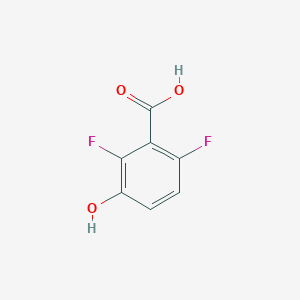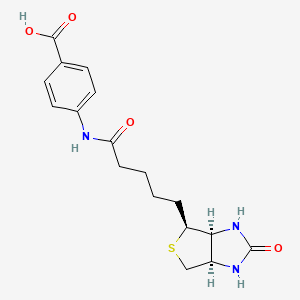
N-Acetyl-D-Galactosamine
Overview
Description
Synthesis Analysis
The synthesis of GalNAc involves a series of enzymes. For instance, UDP-GalNAc:polypeptide GalNAc transferase (ppGalNAcT) is the initiating enzyme for mucin-type O-glycosylation in animals . This enzyme transfers a GalNAc residue from an activated donor (UDP-GalNAc) to a serine or threonine of an acceptor polypeptide chain .Molecular Structure Analysis
The molecular structure of GalNAc is C8H15NO6 . The molecular weight is 221.21 . The InChI key is OVRNDRQMDRJTHS-KEWYIRBNSA-N .Chemical Reactions Analysis
GalNAc is involved in various chemical reactions. For instance, it is used in the synthesis of α- and β-glycosides of GalNAc using rare earth metal triflates . Also, N-acetylgalactosamine kinase is an enzyme that catalyzes the chemical reaction ATP + N-acetyl-D-galactosamine ADP + N-acetyl-alpha-D-galactosamine 1-phosphate .Physical And Chemical Properties Analysis
GalNAc is a white powder with a melting point of 160 °C . It is soluble in water at a concentration of 50 mg/mL .Scientific Research Applications
1. Hepatoprotective Effects
N-Acetyl-D-Galactosamine has been studied for its potential hepatoprotective effects. Research on boswellic acids indicated that pretreatment with these acids substantially reduced serum enzyme activities increased due to intoxication by galactosamine/salmonella endotoxin in mice, suggesting a protective effect against liver damage (Safayhi, Mack, & Ammon, 1991).
2. Impact on Protein and Glycoprotein Secretion
Studies have shown that administration of d-galactosamine leads to inhibition of protein and glycoprotein secretion by rat liver, impacting the secretory function and Golgi apparatus. This indicates its role in modifying cellular secretion processes (Bauer, Lukaschek, & Reutter, 1974).
3. Pharmacometabonomic Applications
This compound has been used in pharmacometabonomic studies to understand the variability in response to galactosamine-induced hepatotoxicity. This research approach helps in characterizing xenobiotic and endogenous metabolic perturbations associated with different response phenotypes to galactosamine (Coen et al., 2012).
4. Role in Cancer and as a Drug Target
Research into UDP-N-acetyl-D-galactosamine: polypeptide N-acetylgalactosaminyl transferase-6, a member of the this compound transferase family, has shown its upregulation in various types of cancer. This enzyme's role in abnormal protein glycosylation in cancer makes it a potential target for chemotherapy (Banford & Timson, 2016).
5. Effects on Cell Aggregation and Mitogenic Activity
Studies have explored the effects of hexosamines and their acetyl derivatives, including this compound, on cell aggregation and mitogenic activity. For instance, it was found to affect the aggregation of rat hepatoma cells and inhibit the mitogenic activity of phytohemagglutinin on human tonsil cells (Kuroda, 1974; Borberg, Yesner, Gesner, & Silber, 1968).
6. Inhibition of Superoxide Anion Release
N-Acetyl-galactosamine has been observed to inhibit the release of superoxide anion from human polymorphonuclear leukocytes, suggesting its potential anti-inflammatory properties (Kamel & Alnahdi, 1992).
Mechanism of Action
Target of Action
The primary target of 2-Acetamido-2-Deoxy-D-Galactopyranose is the β1,3-galactosyltransferase enzyme involved in O-glycosylation elongation . This enzyme is responsible for the addition of galactose residues to the growing glycan chain during the process of O-glycosylation .
Mode of Action
2-Acetamido-2-Deoxy-D-Galactopyranose acts as a competitive inhibitor of the β1,3-galactosyltransferase enzyme . It mimics the structure of the natural substrate of the enzyme, thereby binding to the active site and preventing the addition of further galactose residues to the glycan chain . This results in the inhibition of O-glycan chain extension .
Biochemical Pathways
The action of 2-Acetamido-2-Deoxy-D-Galactopyranose primarily affects the O-glycosylation pathway . By inhibiting the β1,3-galactosyltransferase enzyme, it disrupts the normal process of glycan chain elongation. This can have downstream effects on various biological processes that depend on O-glycosylation, such as protein folding, stability, and function .
Pharmacokinetics
Like other small molecule drugs, its absorption, distribution, metabolism, and excretion would be expected to influence its bioavailability and therapeutic efficacy .
Result of Action
The molecular effect of 2-Acetamido-2-Deoxy-D-Galactopyranose’s action is the inhibition of O-glycan chain extension, leading to altered glycosylation patterns on proteins . On a cellular level, this can affect various processes, including protein function and cell signaling . For example, it has been shown to increase human immunodeficiency virus (HIV) replication and viral outgrowth efficacy in vitro .
Action Environment
The action, efficacy, and stability of 2-Acetamido-2-Deoxy-D-Galactopyranose can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules that can interact with 2-Acetamido-2-Deoxy-D-Galactopyranose, and the specific characteristics of the biological system in which it is acting
Safety and Hazards
Future Directions
GalNAc has been used in the development of oligonucleotide therapeutics for various diseases, including cardiovascular diseases . It has also been used in the study of protein O-glycosylation . Future research directions may include further exploration of GalNAc’s role in intercellular communication and its potential use in drug delivery .
Biochemical Analysis
Biochemical Properties
2-Acetamido-2-Deoxy-D-Galactopyranose interacts with a variety of enzymes, proteins, and other biomolecules. It is typically the first monosaccharide that connects serine or threonine in particular forms of protein O-glycosylation . It is necessary for intercellular communication and is concentrated in sensory nerve structures of both humans and animals .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit an inhibitory effect on D-[3 H]glucosamine incorporation into isolated glycosaminoglycans (GAGs) by diluting the specific activity of cellular D-[3 H]glucosamine and by competing for the same metabolic pathways .
Molecular Mechanism
At the molecular level, 2-Acetamido-2-Deoxy-D-Galactopyranose exerts its effects through various mechanisms. It can be incorporated into GAGs resulting in premature chain termination or serve as an enzymatic inhibitor of the normal sugar metabolites . The inhibitory effects of this compound on cellular GAG synthesis may be mediated by the incorporation of a 4-deoxy moiety into GAGs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetamido-2-Deoxy-D-Galactopyranose change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Metabolic Pathways
2-Acetamido-2-Deoxy-D-Galactopyranose is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
properties
IUPAC Name |
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859634 | |
| Record name | 2-Acetamido-2-deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320732 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is N-Acetyl-D-Galactosamine and what is its significance?
A: this compound (also known as 2-Acetamido-2-Deoxy-D-Galactose or 2-Acetamido-2-Deoxy-D-Galactopyranoside) is a monosaccharide, a simple sugar that serves as a building block for more complex carbohydrates. It plays a crucial role in various biological processes, including cell signaling, immune recognition, and cell adhesion. In particular, it is a key component of mucin-type O-glycans, a type of glycosylation found on many cell surface proteins. []
Q2: How does this compound contribute to blood group specificity?
A: this compound is a major determinant of blood group A antigenicity. [] It acts as an acceptor for the transfer of this compound from UDP-N-acetyl-D-galactosamine by a specific enzyme, N-acetyl-D-galactosaminyltransferase, found in individuals with blood group A or AB. This enzymatic reaction is responsible for the formation of the A antigen on red blood cells. []
Q3: Are there plant lectins that show specificity towards this compound?
A3: Yes, several plant lectins exhibit specific binding affinity for this compound. Some examples include:
- Dolichos biflorus lectin: This lectin, extracted from the seeds of the Dolichos biflorus plant, demonstrates a strong binding affinity for this compound. [, ]
- Soybean lectin (SBL): While primarily known for its interaction with D-galactose, SBL also displays a weaker affinity for this compound. [, ]
- Bauhinia purpurea lectin: This lectin, isolated from Bauhinia purpurea, exhibits specific binding to this compound, D-galactose, and the disaccharide D-galactose-beta-(1----3)-N-acetyl-D-galactosamine. []
- Arachis hypogaea (peanut) lectin: This lectin exhibits specificity towards the disaccharide D-galactose-beta-(1----3)-N-acetyl-D-galactosamine, indicating its recognition of the this compound moiety within this structure. []
Q4: How is this compound implicated in the pathogenesis of certain diseases?
A4: Abnormal glycosylation patterns, particularly those involving this compound, are associated with various disease states:
- Cancer: Aberrant expression of this compound is observed in several cancers, including prostate cancer. [] Additionally, altered levels of UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase-6 (pp-GalNAc-T6), an enzyme involved in adding this compound to proteins, are implicated in cancer cell transformation and metastasis. []
- Mucopolysaccharidosis IVA (Morquio syndrome type A): This genetic disorder arises from a deficiency in the enzyme N-acetylgalactosamine-6-sulfatase, leading to an accumulation of chondroitin sulfate with a terminal this compound 6-sulfate residue. []
Q5: Can this compound be used for targeted drug delivery?
A: Research suggests that this compound holds promise as a targeting ligand for drug delivery, especially to the liver (hepatocytes). This is because hepatocytes express asialoglycoprotein receptors that exhibit high affinity for terminal galactose and this compound residues. [] Conjugating drugs or drug carriers with this compound could potentially enhance their uptake by hepatocytes, improving therapeutic efficacy and minimizing off-target effects. []
Q6: Are there any known inhibitors of this compound-mediated processes?
A6: Yes, studies have shown that certain compounds can interfere with this compound-dependent interactions:
- This compound itself: This sugar can act as a competitive inhibitor of certain lectins, blocking their binding to cell surface glycoconjugates. [, ]
- N-thioglycolyl-D-galactosamine peracetate (Ac5GalNTGc): This synthetic derivative has been shown to inhibit mucin-type O-glycosylation, affecting the formation of specific O-glycan structures containing this compound. []
Q7: What analytical methods are used to study this compound and related molecules?
A7: Various techniques are employed to analyze this compound and its role in biological systems. These include:
- Lectin histochemistry: This technique utilizes lectins, proteins with specific carbohydrate-binding properties, to detect and localize specific sugar residues like this compound in tissue sections. [, , , ]
- Affinity chromatography: This method separates and purifies proteins based on their specific binding affinity for a particular ligand, which in this case could be this compound or a lectin that binds to it. [, , , , ]
- Haemagglutination inhibition assays: These assays quantify the ability of different sugars to inhibit the agglutination (clumping) of red blood cells by lectins, providing information about the carbohydrate specificities of lectins and the role of specific sugars in lectin-carbohydrate interactions. [, , ]
- Mass spectrometry: This technique identifies and quantifies molecules based on their mass-to-charge ratio, allowing for the analysis of complex mixtures of carbohydrates, including those containing this compound. []
- Enzymatic degradation: Enzymes like neuraminidase, which cleaves terminal sialic acid residues, are used to study the structure and composition of oligosaccharide chains containing this compound. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



